N-(cyanomethyl)-N-cyclopropyl-4-difluoromethanesulfonylbenzamide
Description
N-(cyanomethyl)-N-cyclopropyl-4-difluoromethanesulfonylbenzamide is a complex organic compound characterized by the presence of a cyanomethyl group, a cyclopropyl group, and a difluoromethanesulfonyl group attached to a benzamide core
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-(difluoromethylsulfonyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O3S/c14-13(15)21(19,20)11-5-1-9(2-6-11)12(18)17(8-7-16)10-3-4-10/h1-2,5-6,10,13H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYXJUNPZAUTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-difluoromethanesulfonylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-difluoromethanesulfonylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cyclopropylamine to yield N-cyclopropyl-4-difluoromethanesulfonylbenzamide. Finally, the cyanomethyl group is introduced through a nucleophilic substitution reaction using cyanomethyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-4-difluoromethanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, where nucleophiles such as amines or thiols can replace the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Cyanomethyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-4-difluoromethanesulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-difluoromethanesulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-N-cyclopropyl-4-methanesulfonylbenzamide: Similar structure but with a methanesulfonyl group instead of a difluoromethanesulfonyl group.
N-(cyanomethyl)-N-cyclopropyl-4-trifluoromethanesulfonylbenzamide: Contains a trifluoromethanesulfonyl group instead of a difluoromethanesulfonyl group.
Uniqueness
N-(cyanomethyl)-N-cyclopropyl-4-difluoromethanesulfonylbenzamide is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring specific reactivity or stability profiles .
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